molecular formula C11H8ClFN2O2 B11858980 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

Cat. No.: B11858980
M. Wt: 254.64 g/mol
InChI Key: YMHUGBYQCJXSSS-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and stability, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It is a candidate for drug development due to its enhanced stability and biological activity.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits the replication and transcription of bacterial DNA, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and stability.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide

InChI

InChI=1S/C11H8ClFN2O2/c1-17-8-3-5(13)2-6-9(12)7(11(14)16)4-15-10(6)8/h2-4H,1H3,(H2,14,16)

InChI Key

YMHUGBYQCJXSSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)F

Origin of Product

United States

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